molecular formula C21H23N5 B2611637 4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 896828-81-2

4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2611637
CAS No.: 896828-81-2
M. Wt: 345.45
InChI Key: NZZCHAZLBRUXAL-UHFFFAOYSA-N
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Description

The compound 4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine is a nitrogen-rich tricyclic aromatic system featuring a fused heterocyclic core. Its structure includes a central tetraazatricyclo framework with methyl and isopropylphenyl substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4,11,13-trimethyl-N-(4-propan-2-ylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-12(2)16-6-8-17(9-7-16)24-18-11-15(5)23-21-19-13(3)10-14(4)22-20(19)25-26(18)21/h6-12,24H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZCHAZLBRUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Similarity

The compound’s tricyclic core distinguishes it from simpler bicyclic systems (e.g., triazolo[1,5-a]pyrimidines in ). Key structural analogs include:

  • 5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (13) (): Shares a triazolopyrimidine core but lacks the tricyclic framework and methyl/isopropyl groups.
  • 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): Features a hexaazatricyclo system with methoxyphenyl substituents but differs in ring size and substitution patterns.

Structural Similarity Analysis :
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to triazolopyrimidines due to shared nitrogen-rich heterocycles but lower similarity (~0.4–0.5) to oxazepines () or spiro compounds ().

Compound Core Structure Substituents Similarity Score
Target Compound Tetraazatricyclo[7.4.0.0²,⁷] Methyl, isopropylphenyl 1.00
Triazolo[1,5-a]pyrimidine () Bicyclic triazolopyrimidine Fluorophenyl, methoxyphenethyl 0.65
Hexaazatricyclo[7.3.0.0²,⁶] () Hexaazatricyclo Methoxyphenyl, phenyl 0.55

Physicochemical Properties

While experimental data for the target compound is unavailable, predictions based on analogs suggest:

  • Solubility : Lower than triazolopyrimidines () due to increased hydrophobicity from methyl/isopropyl groups.
  • Thermal Stability : Likely higher than spiro compounds () due to rigid tricyclic framework.

Key Research Findings

  • Limitations : Synthetic complexity (e.g., regioselectivity in tricyclic systems) may hinder large-scale production compared to triazolopyrimidines .

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